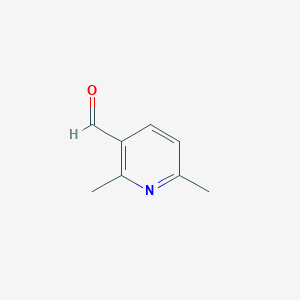

2,6-Dimethylpyridine-3-carbaldehyde

Vue d'ensemble

Description

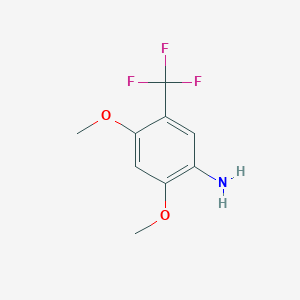

2,6-Dimethylpyridine-3-carbaldehyde is a chemical compound that is a derivative of pyridine, a heterocyclic aromatic organic compound. It features a pyridine ring which is substituted with two methyl groups at the 2 and 6 positions and an aldehyde group at the 3 position. This structure makes it a versatile intermediate for various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of derivatives related to 2,6-dimethylpyridine-3-carbaldehyde can be complex, involving multiple steps and various reagents. For instance, a one-step synthesis method for 6-chloropyridine-3-carbaldehyde, a chlorinated derivative, has been developed using 2-chloro-5-(chloromethyl) pyridine and sodium salt of 2-nitropropane, yielding a high-purity product at a high yield . Another related compound, 2,6-dimethyl-4-(3-nitrate yl) phenyl-1,4-dihydro-pyridine-3-ethyl-5-carboxylate, was synthesized using a chiral phase transfer catalyst, achieving an enantiomeric excess of 45% .

Molecular Structure Analysis

The molecular structure of compounds related to 2,6-dimethylpyridine-3-carbaldehyde often features coordination with metal atoms. For example, dimethylindium-pyridine-2-carbaldehyde oximate forms a dimeric structure with a central 6-membered InONInON ring flanked by two 5-membered InNCCN rings, with the indium atoms adopting a distorted trigonal bipyramidal geometry . Similarly, dimethylthallium(III) and methylmercury(II) derivatives of pyridine-2-carbaldehyde thiosemicarbazone show complex coordination patterns with significant differences in bond distances and angles .

Chemical Reactions Analysis

The reactivity of 2,6-dimethylpyridine-3-carbaldehyde derivatives is highlighted by their ability to form various complex structures through chemical reactions. For instance, pyridine-2-carbaldehyde oxime reacts with organo-derivatives of Group III elements to form oximates with fused-ring structures . Additionally, condensation reactions of acylpyridines with amines can lead to the formation of complex salts and imidazo-pyrazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dimethylpyridine-3-carbaldehyde and its derivatives are influenced by their molecular structure. For example, the asymmetric synthesis of a dihydropyridine derivative resulted in a compound with a melting point of 163-164°C and an enantiomeric excess of 45%, indicating the presence of chiral centers . The crystal and molecular structures of various derivatives, such as those involving dimethylpyrrole, reveal hydrogen-bonding patterns and other intermolecular interactions that can affect their physical properties and reactivity .

Applications De Recherche Scientifique

Coordination Chemistry and Complex Formation

2,6-Dimethylpyridine-3-carbaldehyde derivatives play a crucial role in coordination chemistry, particularly in creating complex ligands for metal complexes. Studies have shown these compounds' ability to form various protonated and/or deprotonated forms, significantly impacting their spectroscopic properties, structures, and biological or electrochemical activity. This provides a base for further investigation into unknown analogues and their potential applications (Boča, Jameson, & Linert, 2011).

Organic Synthesis and Reactivity

Research on 2,6-Dimethylpyridine-3-carbaldehyde has contributed to understanding organic synthesis processes, particularly regarding regioselectivity in bromination. The compound's structure influences its reactivity, offering insights into bromination mechanisms and outcomes in unsymmetrical dimethylpyridines, which is valuable for synthesizing specific organic compounds (Thapa, Brown, Balestri, & Taylor, 2014).

Alternative Fuel Research

In the quest for sustainable and environmentally friendly energy sources, 2,6-Dimethylpyridine-3-carbaldehyde derivatives have been explored as potential intermediates. Research into dimethyl ether (DME) as an alternative fuel highlights the importance of these derivatives in developing cleaner combustion technologies. This research underscores the potential for 2,6-Dimethylpyridine-3-carbaldehyde derivatives in creating fuels with low emissions, contributing to the broader goal of reducing environmental impact from energy production (Park & Lee, 2014).

Flavor and Aroma in Foods

The chemistry of 2,6-Dimethylpyridine-3-carbaldehyde derivatives extends into the food industry, particularly in understanding flavor and aroma compounds. Research into branched chain aldehydes, which are crucial for flavor in various foods, provides a foundation for manipulating these sensory attributes through chemical synthesis and modification. Such applications are critical for developing food products with enhanced flavors and aromas, catering to consumer preferences and enhancing the culinary experience (Smit, Engels, & Smit, 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

This compound is primarily used for research and development purposes . The interaction of ligands with their target biomolecules, also known as target engagement (TE), allows research teams to design and interpret quality in vivo experiments, providing a more refined assessment of target validation .

Mode of Action

The mode of action of a compound generally involves its interaction with its targets, leading to changes in the biological system .

Biochemical Pathways

Biochemical pathways generally involve a series of chemical reactions occurring within a cell, and the compound’s interaction with its targets can influence these reactions .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound .

Action Environment

The action, efficacy, and stability of 2,6-Dimethylpyridine-3-carbaldehyde can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other compounds or substances .

Propriétés

IUPAC Name |

2,6-dimethylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-3-4-8(5-10)7(2)9-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCAIKSFUUMBTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382811 | |

| Record name | 2,6-Dimethylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylpyridine-3-carbaldehyde | |

CAS RN |

650141-20-1 | |

| Record name | 2,6-Dimethylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethylnicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1304073.png)

![4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride](/img/structure/B1304078.png)

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine](/img/structure/B1304082.png)